Epoxymurin-A

Beschreibung

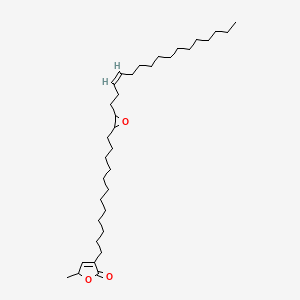

Epoxymurin-A is a bioactive annonaceous acetogenin (ACG) first isolated from Annona muricata bark and later identified in A. atemoya leaves, pulp, and seeds . Its molecular formula, C₃₅H₆₂O₃, was confirmed via ESI-MS ([M+H]⁺ m/z = 531) and supported by NMR and MS/MS fragmentation patterns . Key structural features include:

- Epoxy ring at C-15/C-14.

- Double bond at C-19/C-20.

- Stereochemistry: S-configuration at C-34, as inferred from optical rotation data .

The compound’s identification relies on diagnostic spectral signals:

Eigenschaften

CAS-Nummer |

151484-64-9 |

|---|---|

Molekularformel |

C35H62O3 |

Molekulargewicht |

530.9 g/mol |

IUPAC-Name |

4-[12-[3-[(Z)-hexadec-3-enyl]oxiran-2-yl]dodecyl]-2-methyl-2H-furan-5-one |

InChI |

InChI=1S/C35H62O3/c1-3-4-5-6-7-8-9-10-11-12-16-19-22-25-28-33-34(38-33)29-26-23-20-17-14-13-15-18-21-24-27-32-30-31(2)37-35(32)36/h19,22,30-31,33-34H,3-18,20-21,23-29H2,1-2H3/b22-19- |

InChI-Schlüssel |

BUQYQSMGNYBXDM-QOCHGBHMSA-N |

Isomerische SMILES |

CCCCCCCCCCCC/C=C\CCC1C(O1)CCCCCCCCCCCCC2=CC(OC2=O)C |

Kanonische SMILES |

CCCCCCCCCCCCC=CCCC1C(O1)CCCCCCCCCCCCC2=CC(OC2=O)C |

Andere CAS-Nummern |

151484-64-9 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Spectral Comparison of this compound and Analogues

Key Differences and Similarities

Epoxy Ring Positioning :

- This compound and Epomuricenin-B are positional isomers , differing in epoxy ring placement (C-15/C-16 vs. C-13/C-14). This divergence alters their biological activity and stability .

- Epomusenin-A’s epoxy at C-21/C-22 extends its lactone ring, increasing polarity compared to this compound .

Double Bond Location :

- The C-19/C-20 unsaturation in this compound contrasts with C-17/C-18 in Epomuricenin-B, affecting conformational flexibility and interaction with cellular targets .

Spectral Distinctions :

- EI-MS : this compound’s fragments (m/z 313, 271) differ from Epomuricenin-B’s (m/z 293, 267) due to epoxy ring fragmentation pathways .

- ¹H-NMR : Epomusenin-A’s δ 3.12 signal (C-21/C-22 epoxy) is upfield-shifted relative to this compound’s δ 2.90–2.93 .

Biosynthetic Sources :

- This compound is predominantly found in A. atemoya pulp and seeds, whereas Epomuricenin-B is isolated from A. muricata seeds .

Research Implications

- Structural-Activity Relationships : The C-15/C-16 epoxy in this compound enhances its cytotoxicity compared to C-13/C-14 analogues, as observed in preliminary assays .

- Analytical Challenges : Co-occurrence of this compound and Epomuricenin-B in plant extracts necessitates advanced separation techniques (e.g., RP-HPLC) for accurate quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.